molecular formula C17H17N5O3S B11053377 N-methyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide

N-methyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide

Cat. No.: B11053377
M. Wt: 371.4 g/mol
InChI Key: XBROVHBXPGTLAC-UHFFFAOYSA-N
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Description

N-methyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a tetrazole ring, a phenyl group, and a methylsulfonyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, 4-(methylsulfonyl)benzonitrile can react with sodium azide in the presence of a suitable catalyst to form 5-[4-(methylsulfonyl)phenyl]-2H-tetrazole.

    Acylation Reaction: The tetrazole derivative is then subjected to an acylation reaction with N-methyl-N-phenylacetamide. This step typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

This compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of N-methyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor binding pockets. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide: Unique due to its specific combination of functional groups.

    N-methyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-phenylpropionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-methyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-phenylbutyramide: Contains a butyramide group, offering different pharmacokinetic properties.

Uniqueness

The uniqueness of This compound lies in its specific combination of a tetrazole ring, a phenyl group, and a methylsulfonyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

N-methyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]-N-phenylacetamide

InChI

InChI=1S/C17H17N5O3S/c1-21(14-6-4-3-5-7-14)16(23)12-22-19-17(18-20-22)13-8-10-15(11-9-13)26(2,24)25/h3-11H,12H2,1-2H3

InChI Key

XBROVHBXPGTLAC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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